molecular formula C56H78N16O12 B1180661 (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH CAS No. 148029-26-9

(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH

Cat. No. B1180661
CAS RN: 148029-26-9
M. Wt: 1167.3 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of LHRH analogs like "(Des-Gly10, D-Ala6, Pro-NHEt9)-LHRH" involves complex peptide synthesis techniques, aiming to modify the natural LHRH sequence for enhanced receptor affinity and stability. Engel et al. (2012) discuss the development of targeted cytotoxic LHRH analogs for cancer therapy, highlighting the synthesis strategies to link cytotoxic drugs to LHRH sequences for targeted delivery (Engel, Emons, Pinski, & Schally, 2012).

Scientific Research Applications

  • Human Food Safety : A study demonstrated that (Des-Gly10, D-Ala6, Pro-NHEt9)-LHRH, used for induced spawning of fish, is completely digested in simulated human gastric conditions, posing no risk to human food consumption (Su et al., 2016).

  • Reproductive Biology : Research on rat pituitaries indicated that increasing concentrations of this LHRH analog induce a biphasic pattern of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) release, suggesting the presence of two distinct populations of LHRH recognition sites on pituitary gonadotrophs (Leblanc et al., 1983).

  • Species-Specific Response : A study found that bonnet monkeys are insensitive to (D-Ala6, Des-Gly10) LHRH ethylamide, contrasting with its increased potency in rats and mice, highlighting species-specific responses (Levitan et al., 1977).

  • Aquaculture Applications : Research in aquaculture demonstrated the effectiveness of (Des-Gly10, D-Ala6, Pro-NHEt9)-LHRH in inducing ovulation and spawning in bream and other fish species (Glubokov et al., 1991).

  • Endocrine Studies : In studies on anurans and rats, the analog was used to investigate hormonal control of reproductive behaviors and to study the effect on corpora lutea in different species (Michael et al., 2004; Richardson et al., 1984).

  • Neuroendocrinology : Research on the response of preoptic neurons to this LHRH analog contributes to our understanding of neuroendocrine mechanisms (Moss & Dudley, 1978).

properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGKMLRGKPKGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H78N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1167.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH

CAS RN

148029-26-9, 52435-06-0
Record name 148029-26-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 52435-06-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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